2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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Overview
Description
2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a bromophenyl group and a butyl chain attached to a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 2-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, facilitated by bases like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding boronic acids or borate esters.
Reduction: Formation of the corresponding borohydride derivatives.
Substitution: Formation of substituted dioxazaborocane derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to participate in cross-coupling reactions also makes it valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)pyrrolidine: Another bromophenyl-containing compound with applications in medicinal chemistry.
2-Bromophenethyl alcohol: Used as a pharmaceutical intermediate.
2-(2-Bromophenyl)ethylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring structure, which imparts distinct chemical reactivity and biological activity. Its boron center allows for versatile applications in cross-coupling reactions and potential therapeutic uses, setting it apart from other bromophenyl derivatives.
Properties
IUPAC Name |
2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVCXQNTXWSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584924 |
Source
|
Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257641-07-8 |
Source
|
Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257641-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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